molecular formula C23H34O16 B12301492 6'-O-beta-D-Glucopyranosyl phlorigidoside C

6'-O-beta-D-Glucopyranosyl phlorigidoside C

Cat. No.: B12301492
M. Wt: 566.5 g/mol
InChI Key: WBFTYMQVABCVIU-UHFFFAOYSA-N
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Description

6’-O-beta-D-Glucopyranosyl phlorigidoside C is a chemical compound with the molecular formula C23H34O16 and a molecular weight of 566.51 g/mol . It is an iridoid glycoside, a type of secondary metabolite commonly found in plants. This compound is known for its potential biological activities and is often used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-O-beta-D-Glucopyranosyl phlorigidoside C typically involves the glycosylation of phlorigidoside C with a glucopyranosyl donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 6’-O-beta-D-Glucopyranosyl phlorigidoside C involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality. The final product is then purified using techniques such as chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

6’-O-beta-D-Glucopyranosyl phlorigidoside C can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6’-O-beta-D-Glucopyranosyl phlorigidoside C may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives .

Scientific Research Applications

6’-O-beta-D-Glucopyranosyl phlorigidoside C has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in plant extracts.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the development of natural product-based formulations for cosmetics and nutraceuticals.

Mechanism of Action

The mechanism of action of 6’-O-beta-D-Glucopyranosyl phlorigidoside C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and microbial growth. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

6’-O-beta-D-Glucopyranosyl phlorigidoside C can be compared with other iridoid glycosides, such as:

    Loganin: Another iridoid glycoside with similar biological activities.

    Geniposide: Known for its anti-inflammatory and hepatoprotective properties.

    Catalpol: Studied for its neuroprotective and anti-diabetic effects.

Properties

Molecular Formula

C23H34O16

Molecular Weight

566.5 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3

InChI Key

WBFTYMQVABCVIU-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC

Origin of Product

United States

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